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molecular formula C11H13BrO4 B1339543 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene CAS No. 552845-84-8

1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene

Cat. No. B1339543
M. Wt: 289.12 g/mol
InChI Key: WGGFSFMCMNCRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07094801B2

Procedure details

Ex-46B: 2-(5-Bromo-2,4-dimethoxy-phenyl)-[1,3]dioxolane (Ex-46A, 4.78 g, 10.5 mmol) was dissolved in dioxane (75 mL) and the solution was purged with nitrogen for 15 min. Pd(OAc)2 (188 mg, 0.84 mmol), Et3N (6.91 mL, 49.6 mmol), and 2-(dicyclohexylphosphino)biphenyl (1.16 g, 3.31 mmol) were added. 4,4,5,5-Tetramethyl-[1,3,2]dioxaborolane (3.6 mL, 24.8 mmol) was added slowly, accompanied by gas evolution and the darkening of the reaction solution. The solution was heated at reflux for 2.5 h and then cooled. Saturated, aqueous NH4Cl (60 mL) and water (20 mL) were added and the solution extracted with EtOAc (1×100 mL). The organic phase was dried over sodium sulfate, filtered, and concentrated to a dark oil. The oil was purified via silica gel chromatography (1:1 EtOAc/hexanes after a column pre-wash of 5% Et3N in 1:1 EtOAc/hexanes) to provide 3.27 g of 2-(5-[1,3]dioxolan-2-yl-2,4-dimethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane as a yellow solid (with some starting borolane present), 59% yield. 1H-NMR (CDCl3) δ 7.85 (s, 1H), 6.39 (s, 1H), 6.07 (s, 1H), 4.13–4.18 (m, 2H), 3.98–4.02 (m, 2H), 3.89 (s, 3H), 3.84 (s, 3H), 1.33 (s, 9H).
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
6.91 mL
Type
reactant
Reaction Step Four
Quantity
1.16 g
Type
reactant
Reaction Step Four
Quantity
188 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:15][CH3:16])=[CH:4][C:5]([O:13][CH3:14])=[C:6]([CH:8]2[O:12][CH2:11][CH2:10][O:9]2)[CH:7]=1.CCN(CC)CC.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1.[CH3:49][C:50]1([CH3:57])[C:54]([CH3:56])([CH3:55])[O:53][BH:52][O:51]1.[NH4+].[Cl-]>O1CCOCC1.CC([O-])=O.CC([O-])=O.[Pd+2].O>[O:9]1[CH2:10][CH2:11][O:12][CH:8]1[C:6]1[C:5]([O:13][CH3:14])=[CH:4][C:3]([O:15][CH3:16])=[C:2]([B:52]2[O:53][C:54]([CH3:56])([CH3:55])[C:50]([CH3:57])([CH3:49])[O:51]2)[CH:7]=1 |f:4.5,7.8.9|

Inputs

Step One
Name
Quantity
4.78 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)C1OCCO1)OC)OC
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
6.91 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.16 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
Name
Quantity
188 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was purged with nitrogen for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with EtOAc (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark oil
CUSTOM
Type
CUSTOM
Details
The oil was purified via silica gel chromatography (1:1 EtOAc/hexanes after a column
WASH
Type
WASH
Details
pre-wash of 5% Et3N in 1:1 EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C=1C(=CC(=C(C1)B1OC(C(O1)(C)C)(C)C)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.27 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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